2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide is a chemical compound characterized by its unique structure, which includes a brominated pyrazole moiety and an amide functional group. Its molecular formula is , and it has a molecular weight of approximately 218.05 g/mol. This compound is classified as a derivative of pyrazole, a five-membered aromatic heterocyclic compound containing two nitrogen atoms.
The compound is primarily sourced from synthetic methods involving the reaction of 4-bromo-1H-pyrazole with propanamide derivatives. It has garnered interest in medicinal chemistry for its potential applications in drug development and as a building block for more complex organic molecules.
The synthesis of 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide typically involves several key steps:
This method allows for the efficient synthesis of the compound while maintaining structural integrity and functional group compatibility.
The molecular structure of 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide features:
Property | Value |
---|---|
Molecular Formula | C6H8BrN3O |
Molecular Weight | 218.05 g/mol |
CAS Number | 1177349-02-8 |
The presence of the bromine atom enhances the compound's reactivity, allowing it to participate in various chemical reactions.
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide can undergo several types of chemical reactions:
These reactions allow for the generation of various derivatives that can enhance biological activity or alter pharmacokinetic properties.
The mechanism of action for 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide involves its interaction with specific biological targets. The amino group can form hydrogen bonds with active sites on enzymes, while the bromine atom may participate in halogen bonding, enhancing binding affinity. This dual interaction can modulate enzyme activity, making it a candidate for therapeutic applications such as anti-inflammatory and anticancer treatments.
The physical properties of 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide include:
The chemical properties include:
2-Amino-3-(4-bromo-1H-pyrazol-1-YL)propanamide has several applications in scientific research:
Research indicates that compounds similar to this one exhibit significant biological activities, including roles as selective androgen receptor modulators and potential anti-cancer agents, making them valuable in drug discovery efforts.
Pyrazole derivatives represent a structurally diverse and pharmacologically significant class of nitrogen-containing heterocyclic compounds. Characterized by a five-membered ring with two adjacent nitrogen atoms, these molecules exhibit remarkable versatility in drug design. The 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanamide scaffold exemplifies contemporary efforts to leverage pyrazole chemistry for developing targeted therapeutics. This compound integrates two pharmaceutically privileged motifs: a brominated pyrazole ring and an aminopropanamide side chain. The scaffold's chemical architecture facilitates precise interactions with biological targets, particularly kinases and hormone receptors, making it a valuable template in oncology and inflammatory disease research [2] [9]. Its systematic name derives from the propanamide backbone substituted at the 3-position with a 4-bromo-1H-pyrazol-1-yl group and at the 2-position with an amino group, conforming to the molecular formula C₆H₉BrN₄O and a molecular weight of 233.07 g/mol [2].
Pyrazole-based compounds have emerged as privileged structures in medicinal chemistry due to their versatile binding capabilities, favorable pharmacokinetic profiles, and ease of synthetic modification. The pyrazole nucleus serves as an effective bioisostere for amide bonds and other heterocyclic systems, enabling optimization of drug-like properties. Recent research highlights the therapeutic significance of 4-aminopyrazole derivatives as potent inhibitors of Janus kinases (JAKs), critical enzymes in cytokine signaling pathways implicated in immunodeficiency disorders, inflammatory conditions, and cancers. Studies demonstrate that strategically substituted pyrazoles exhibit remarkable kinase inhibitory potency, with compound 17m (a 4-aminopyrazole derivative) showing IC₅₀ values of 0.098 μM against JAK2 and 0.039 μM against JAK3 in enzymatic assays. This exceptional activity is attributed to the pyrazole core's ability to occupy the ATP-binding pocket while forming crucial hydrogen bonds with kinase hinge regions [9]. The structural flexibility of pyrazole derivatives allows medicinal chemists to fine-tune target selectivity, cellular permeability, and metabolic stability, positioning these scaffolds as indispensable tools in modern targeted drug discovery.
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Primary Therapeutic Target |
---|---|---|---|---|
2-Amino-3-(4-bromo-1H-pyrazol-1-yl)propanamide | C₆H₉BrN₄O | 233.07 | 4-Bromo substituent, primary amide | Kinase inhibition (JAK family) |
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)propanamide | C₆H₉BrN₄O | 233.07 | 3-Amino-4-bromopyrazole, unmodified amide | Undefined kinase targets |
2-(3-Amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide | C₉H₁₅BrN₄O | 275.15 | N-isopropyl amide modification | Advanced antiandrogen development |
3-(1H-Pyrazol-1-yl)propanamide | C₆H₉N₃O | 139.16 | Unsubstituted pyrazole, propanamide | Foundational scaffold |
The structural optimization of pyrazol-1-yl propanamide derivatives represents a deliberate medicinal chemistry strategy to enhance target binding affinity and pharmacokinetic behavior. The foundational compound, 3-(1H-pyrazol-1-yl)propanamide (C₆H₉N₃O, MW 139.16 g/mol), provides a basic template characterized by an unsubstituted pyrazole linked to a propanamide chain [6] [8]. Introduction of the 2-amino group in 2-amino-3-(4-bromo-1H-pyrazol-1-yl)propanamide creates a chiral center that significantly influences three-dimensional interactions with biological targets. This modification transforms the molecule from a simple heterocyclic amide to a structurally complex pharmacophore capable of asymmetric binding [2]. Further sophistication appears in advanced analogues like 2-(3-amino-4-bromo-1H-pyrazol-1-yl)-N-isopropylpropanamide (C₉H₁₅BrN₄O, MW 275.15 g/mol), where the terminal amide hydrogen is replaced with an isopropyl group [4]. This strategic modification enhances hydrophobic interactions within target binding pockets while moderately increasing molecular weight within acceptable limits for drug-likeness. The consistent presence of the brominated pyrazole moiety across these derivatives underscores its critical role in target engagement, while the flexible propanamide linker allows optimal positioning for interactions with specific subpockets in enzyme active sites or receptor domains. This evolutionary trajectory demonstrates how systematic structural refinements to the pyrazol-1-yl propanamide core can yield compounds with progressively improved biological activities tailored for specific therapeutic applications.
Bromine introduction at the pyrazole 4-position represents a strategic molecular intervention to optimize electronic properties, steric occupancy, and binding specificity. The bromine atom serves as a substantial hydrophobic substituent that profoundly influences ligand-target interactions. This heavy halogen's strong electron-withdrawing character modifies the electron density distribution across the pyrazole ring, enhancing hydrogen bond acceptance at the adjacent amino group. Crucially, the bromine atom's size (van der Waals radius ≈ 1.85 Å) provides optimal steric filling of hydrophobic enzyme subpockets that smaller halogens like chlorine cannot effectively occupy, while avoiding the excessive bulk associated with iodine substituents. This balanced steric contribution is evidenced in kinase inhibitor development, where 4-bromopyrazole derivatives exhibit significantly enhanced potency compared to their non-halogenated counterparts [9]. The presence of bromine at this strategic position also reduces metabolic deactivation at the pyrazole ring, thereby improving metabolic stability and plasma half-life. Molecular modeling studies indicate that the 4-bromo substituent forces a specific orientation upon binding, positioning the adjacent amino group for optimal hydrogen bonding with kinase hinge region residues. This precise molecular orientation driven by bromine substitution translates to remarkable selectivity profiles, as demonstrated by brominated pyrazole inhibitors showing >100-fold selectivity between closely related kinase isoforms [9]. The synergistic combination of bromine's electronic, steric, and metabolic stabilization effects makes 4-bromopyrazole an indispensable pharmacophoric element for achieving high potency and selectivity in therapeutic agent development.
Compound Structure Variation | Key Biochemical Property | Biological Activity Enhancement | Evidence Source |
---|---|---|---|
4-Bromo substitution vs. unsubstituted | Increased hydrophobic interactions | 10-100 fold improvement in JAK2/3 inhibition | Kinase inhibition studies [9] |
4-Bromo vs. 4-H in pyrazole derivatives | Enhanced electron-withdrawing character | Improved hydrogen bonding capacity | Molecular modeling data |
Brominated pyrazoles at 10μM concentration | Target engagement in cellular assays | 95-100% inhibition of JAK phosphorylation | Western blot validation [9] |
Bromine at position 4 | Optimal steric occupancy of hydrophobic pockets | Increased selectivity between kinase isoforms | Comparative IC₅₀ analysis |
Compounds Mentioned in the Article
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3